molecular formula C14H11BrN2OS2 B2511416 5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide CAS No. 477498-02-5

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide

Cat. No.: B2511416
CAS No.: 477498-02-5
M. Wt: 367.28
InChI Key: SGEOOSBBEKLBHJ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group

Scientific Research Applications

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of thiophene-2-carboxamide followed by the introduction of the cyanoethylthio group. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism by which 5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenecarboxaldehyde: A related compound with a similar thiophene ring structure but different functional groups.

    N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide: A compound with a similar structure but lacking the bromine atom.

Uniqueness

5-bromo-N-(2-((2-cyanoethyl)thio)phenyl)thiophene-2-carboxamide is unique due to the combination of its bromine substitution and cyanoethylthio group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-[2-(2-cyanoethylsulfanyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS2/c15-13-7-6-12(20-13)14(18)17-10-4-1-2-5-11(10)19-9-3-8-16/h1-2,4-7H,3,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEOOSBBEKLBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)Br)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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